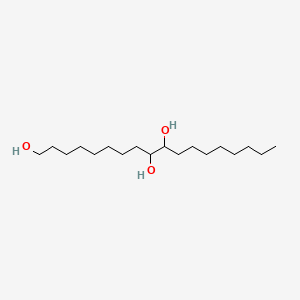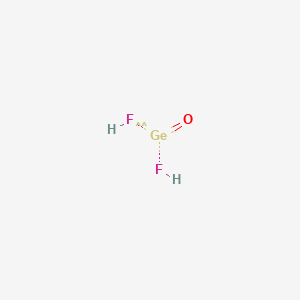
Difluorogermanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorogermanone, with the chemical formula F₂GeO, is a compound that features germanium bonded to two fluorine atoms and one oxygen atom. It is a member of the organogermanium compounds, which are known for their unique properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difluorogermanone typically involves the reaction of germanium tetrachloride (GeCl₄) with hydrogen fluoride (HF) in the presence of a suitable solvent. The reaction conditions often require low temperatures and controlled environments to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar process, but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: Difluorogermanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions
Major Products Formed:
Oxidation: Higher oxidation state germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various organogermanium derivatives
Scientific Research Applications
Difluorogermanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which difluorogermanone exerts its effects involves its interaction with molecular targets and pathways within cells. It can form stable complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in key cellular processes .
Comparison with Similar Compounds
- Difluoromethane (CH₂F₂)
- Difluoroethane (C₂H₄F₂)
- Difluoromethionine (C₅H₁₀F₂NO₂S)
Comparison: Difluorogermanone is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to other difluorinated compounds.
Properties
CAS No. |
72190-38-6 |
|---|---|
Molecular Formula |
F2GeH2O |
Molecular Weight |
128.64 g/mol |
InChI |
InChI=1S/2FH.GeO/c;;1-2/h2*1H; |
InChI Key |
AQCVVLNTPQVNHP-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ge].F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


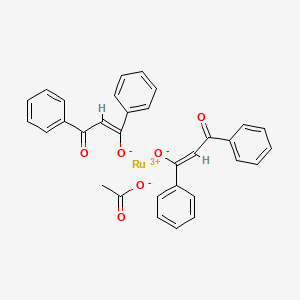
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
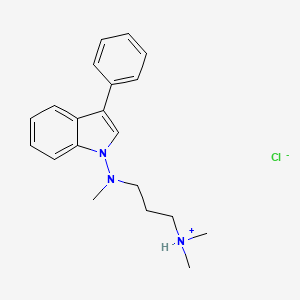
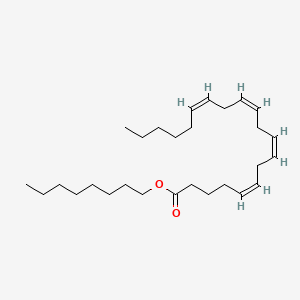
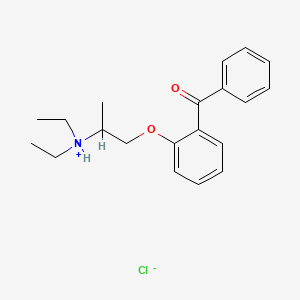
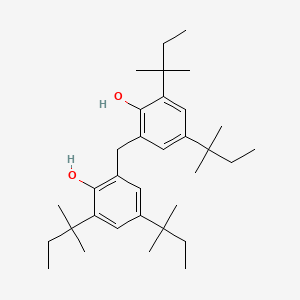
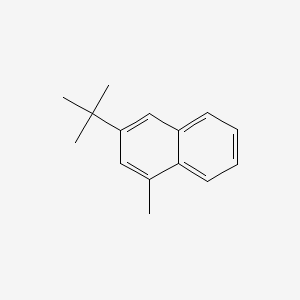
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
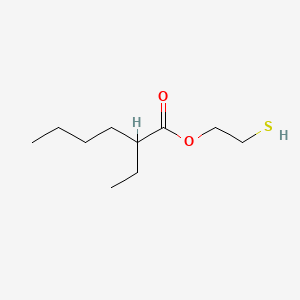
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
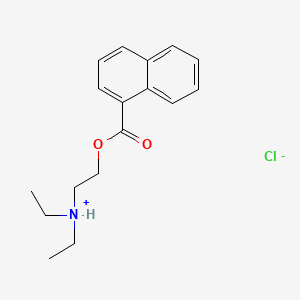
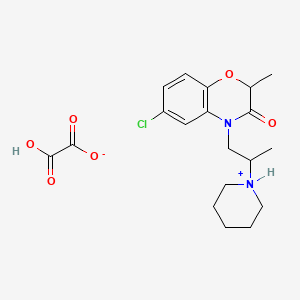
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
